5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile
CAS No.:
Cat. No.: VC17852806
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 5-(2-methylprop-2-enylamino)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C10H11N3/c1-8(2)6-12-10-4-3-9(5-11)13-7-10/h3-4,7,12H,1,6H2,2H3 |
| Standard InChI Key | FKYZSOJQFINTJA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)CNC1=CN=C(C=C1)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s systematic IUPAC name is 5-[(2-methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile, reflecting its substitution pattern (Table 1). The pyridine ring’s electron-withdrawing carbonitrile group and electron-donating amino substituent create a polarized electronic environment, influencing its reactivity and interaction with biological targets .
Table 1: Fundamental chemical data for 5-[(2-methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 1602171-04-9 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not available |
The structure features a 2-methylallyl (isoprenyl) group attached to the amino nitrogen, introducing steric bulk and potential for further functionalization via alkene reactivity .
Synthesis and Manufacturing
Key Considerations
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Solvent Systems: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate SNAr reactions .
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Catalysts: Transition-metal catalysts (e.g., Pd/C) may enhance efficiency in reduction or coupling steps .
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Purification: Chromatography or recrystallization is often required to achieve high purity (>95%) .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolysis Sensitivity: The carbonitrile group may undergo hydrolysis to carboxylic acids under strongly acidic or basic conditions.
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Oxidation Potential: The allylic double bond in the 2-methylallyl group is susceptible to oxidation, forming epoxides or carbonyl derivatives .
Reactivity and Functionalization
Key Reaction Pathways
The compound’s functional groups enable diverse transformations (Table 2):
Table 2: Representative reactions of 5-[(2-methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile
| Reaction Type | Conditions | Product |
|---|---|---|
| Alkene Hydroamination | Acid catalysis | Cyclic amine derivatives |
| Nitrile Hydrolysis | H₂SO₄/H₂O, heat | 2-Carboxamide pyridine |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-substituted derivatives |
Metal Coordination
The nitrile and amino groups can act as ligands for transition metals. For example, silver(I) complexes of similar pyridine carbonitriles exhibit ladder-like structures stabilized by Ag–N and Ag–π interactions .
Research Challenges and Future Directions
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Synthetic Optimization: Developing catalytic, asymmetric routes to access enantiomerically pure derivatives remains a challenge .
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Toxicity Profiling: Limited data exist on the compound’s pharmacokinetics and safety, necessitating in vitro and in vivo studies.
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Application-Specific Modifications: Tailoring the 2-methylallyl group for targeted drug delivery or enhanced material performance is a promising area .
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